molecular formula C9H10BrN3S B13243309 N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13243309
M. Wt: 272.17 g/mol
InChI Key: URASQMAHTBQWLU-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and an amine group at the 3-position. The 5-bromothiophene moiety is linked via a methylene bridge to the pyrazole ring. This structure combines the electron-rich thiophene ring with the pyrazole’s hydrogen-bonding capability, making it a candidate for biological applications such as antimicrobial or anticancer agents.

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

URASQMAHTBQWLU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Reagents and Conditions Product Yield (%)
1 Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl ether solvent, cooling to -10 °C, dropwise addition of 40% methylhydrazine aqueous solution, reaction at 100 °C 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Not specified
2 Bromination of the above ester using tribromooxyphosphorus Acetonitrile solvent, reflux conditions Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Not specified
3 Hydrolysis of the ethyl ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Ethanol, 10% sodium hydroxide solution, room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Not specified
4 Formation of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate via substitution Dimethylformamide solvent, tert-butyl alcohol, azido dimethyl phosphate, 100 °C, 4 hours Carbamate intermediate 50.4%
5 Deprotection of carbamate to yield 5-bromo-1-methyl-1H-pyrazol-3-amine Dichloromethane with 50% trifluoroacetic acid, room temperature, 1 hour 5-bromo-1-methyl-1H-pyrazol-3-amine 68.6%

Detailed Reaction Conditions and Notes

  • Step 1 (Condensation): Diethyl butynedioate is dissolved in diethyl ether and cooled to -10 °C. A 40% methylhydrazine aqueous solution is added dropwise while maintaining the temperature below 0 °C to control exothermicity. After addition, the mixture is heated to 100 °C to complete the reaction, yielding a white solid intermediate that is isolated by filtration and drying.

  • Step 2 (Bromination): The intermediate ester is dissolved in acetonitrile and reacted with tribromooxyphosphorus under reflux. The reaction mixture is then cooled and poured into a precooled saturated sodium carbonate solution to quench the reaction, followed by filtration and extraction to isolate the brominated ester.

  • Step 3 (Hydrolysis): The brominated ester is hydrolyzed in ethanol with 10% sodium hydroxide at room temperature. After completion, the ethanol is removed under vacuum, and the aqueous phase is acidified to pH 9 with 2N hydrochloric acid, followed by extraction and drying to obtain the carboxylic acid.

  • Step 4 (Carbamate Formation): The carboxylic acid is dissolved in dimethylformamide with tert-butyl alcohol and azido dimethyl phosphate. The mixture is heated to 100 °C for 4 hours. Upon completion, water and ethyl acetate are added for extraction. The organic phase is dried and purified by column chromatography, yielding the carbamate intermediate.

  • Step 5 (Deprotection): The carbamate is treated with 50% trifluoroacetic acid in dichloromethane at room temperature for 1 hour to cleave the protecting group, yielding the target amine. The reaction mixture is concentrated, neutralized with saturated sodium carbonate, extracted, dried, and concentrated to afford the pure product.

  • The synthetic route avoids the use of highly toxic reagents such as cyanogen bromide and dangerous organolithium compounds, which are common in older methods.

  • The process uses readily available and inexpensive starting materials like diethyl butynedioate and methylhydrazine.

  • Reaction conditions are mild and manageable, facilitating scale-up and safer industrial application.

  • The method provides good yields in key steps (50.4% for carbamate formation and 68.6% for final amine production) with straightforward purification protocols.

Feature Traditional Method Current Method
Key hazardous reagents n-butyl lithium, cyanogen bromide Avoided
Reaction temperature Low temperature (-78 °C) Mild to moderate temperatures (room temp to 100 °C)
Safety High risk due to flammable and toxic reagents Safer, no highly toxic reagents
Scalability Difficult due to hazardous reagents and conditions Improved scalability and safer operation
Raw material cost High Low
Step Starting Material Reagents Solvent Temperature Time Yield (%)
1 Diethyl butynedioate Methylhydrazine (40% aq) Diethyl ether -10 °C to 100 °C ~30 min + heating Not specified
2 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Tribromooxyphosphorus Acetonitrile Reflux Not specified Not specified
3 Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate NaOH (10%) Ethanol Room temp Not specified Not specified
4 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Azido dimethyl phosphate, tert-butyl alcohol Dimethylformamide 100 °C 4 hours 50.4
5 tert-butyl carbamate intermediate Trifluoroacetic acid (50%) Dichloromethane Room temp 1 hour 68.6

The preparation of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine hinges on the efficient synthesis of its key intermediate, 5-bromo-1-methyl-1H-pyrazol-3-amine. The described method offers a robust, safer, and scalable synthetic route that avoids hazardous reagents and harsh conditions typical of older protocols. This method is characterized by its use of accessible starting materials, moderate reaction conditions, and reasonable yields, making it suitable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is investigated for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromothiophene moiety can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Pyrazole Derivatives

  • 1-Methyl-1H-pyrazol-3-amine (C₄H₇N₃): A simpler analogue lacking the bromothiophene substituent. It serves as a precursor for more complex derivatives. Its molecular weight is 97.12 g/mol, and it is often used in medicinal chemistry for functionalization .
  • N-(3-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide (C₁₃H₁₇FNO): Features a fluorinated phenyl group instead of bromothiophene, emphasizing the role of halogenation in modulating lipophilicity and target binding .

Bromothiophene-Containing Analogues

  • Tasisulam Sodium (C₁₁H₅BrCl₂NO₃S₂Na): A sulfonamide derivative with a 5-bromothiophene group.
  • N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These compounds demonstrate antibacterial activity, suggesting that bromothiophene substituents enhance interactions with bacterial enzymes like DNA gyrase .

Substituted Pyrazole-Amines

  • N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine (C₂₀H₃₀N₄O): Incorporates a benzyl group and ether linkage, emphasizing the impact of steric bulk on pharmacokinetics .
  • 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine (C₁₀H₁₃F₃N₅): The trifluoromethyl group enhances metabolic stability compared to bromothiophene, a key consideration in drug design .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight is ~284.15 g/mol, higher than simpler pyrazole-amines (e.g., 97.12 g/mol for 1-methyl-1H-pyrazol-3-amine) due to the bromothiophene group .
  • Purity : Related compounds, such as 5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-3-amine, are reported with 95% purity, suggesting comparable synthetic feasibility for the target compound .
  • Hydrogen Bonding : The pyrazole-3-amine group enables hydrogen-bonding interactions, critical for target binding. Bromothiophene’s hydrophobicity may enhance membrane permeability, as seen in Tasisulam Sodium .

Biological Activity

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound that combines a brominated thiophene moiety with a pyrazole ring, giving it unique biological properties. The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN3SC_{11}H_{12}BrN_3S, with a molecular weight of approximately 300.22 g/mol. The presence of the bromine atom enhances the compound's reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The brominated thiophene ring and the pyrazole moiety can modulate enzyme activities or alter cellular signaling pathways. This interaction may lead to inhibition or activation of various biological processes, making it valuable in therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with pyrazole structures have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : Some pyrazole derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and related damage .
  • Anti-inflammatory Effects : Certain pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of various pyrazole derivatives using the paper disc diffusion method. The results indicated that these compounds exhibited significant inhibition zones against both E. coli and S. aureus, suggesting potent antibacterial properties .
  • Docking Studies :
    • Molecular docking simulations have been conducted to predict how this compound interacts with target enzymes like prostaglandin reductase (PTGR2). The docking poses revealed strong binding affinities, indicating potential inhibitory actions against inflammatory pathways .
  • Structure Activity Relationship (SAR) :
    • Research into similar compounds has shown that variations in the thiophene and pyrazole structures significantly affect their biological activities. For example, modifications in substituents on the thiophene ring can enhance or reduce antimicrobial efficacy .

Comparative Analysis

Compound NameSimilarity IndexUnique Features
N-[1-(5-bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine0.85Contains an ethyl group instead of a methyl group on the pyrazole ring
3-(5-Bromo-thiophen-2-YL)-1-methylpyrazol0.80Lacks additional bromine on the thiophene ring; simpler structure
4,7-Bis(5-bromothiophen)-2,1,3-benzothiadiazole0.75Contains benzothiadiazole core; different electronic properties due to additional ring structure

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